molecular formula C64H100O31 B1166439 hemoglobin F Seattle CAS No. 119322-29-1

hemoglobin F Seattle

Cat. No.: B1166439
CAS No.: 119322-29-1
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Description

Hemoglobin F Seattle (Hb F Seattle) is a rare hemoglobin variant first identified in individuals of African ancestry. It is characterized by a structural mutation in the β-globin chain, specifically a substitution of glutamic acid for lysine at position 61 (β61(E5)Lys→Glu) . However, its presence can lead to analytical challenges in glycated hemoglobin (HbA1c) testing due to interference with certain laboratory methods, such as high-performance liquid chromatography (HPLC), which may fail to detect HbA1c levels accurately .

Hb F Seattle is distinct from fetal hemoglobin (HbF), which consists of α- and γ-globin chains and is predominant during gestation.

Properties

CAS No.

119322-29-1

Molecular Formula

C64H100O31

Synonyms

hemoglobin F Seattle

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Hemoglobin Variants

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Hemoglobin Variant Chain Affected Mutation Site Oxygen Affinity Clinical Significance Detection Interference
Hb F Seattle β-globin β61 Lys→Glu Normal/Unchanged Asymptomatic heterozygotes; HbA1c assay interference HPLC, capillary electrophoresis
HbF (Fetal Hb) γ-globin N/A Higher than adult Hb Reduces HbS polymerization in sickle cell disease No interference in standard assays
HbN Seattle β-globin β61 Lys→Glu Unreported Rare, clinically silent Similar to Hb F Seattle
HbS (Sickle Hb) β-globin β6 Glu→Val Reduced Causes sickle cell anemia Detected via solubility tests
Hb Chesapeake α-globin α92 Arg→Leu Increased Erythrocytosis None reported
Key Findings:
  • Structural Similarities: Hb F Seattle and HbN Seattle share the same β61 mutation but differ in nomenclature and reporting contexts. Both are linked to HbA1c assay limitations .
  • HbF, however, exhibits higher oxygen affinity, which is therapeutic in HbS-related disorders .
  • Clinical Impact: Hb F Seattle’s primary significance lies in diagnostic interference, whereas variants like Hb Chesapeake and HbS directly affect oxygen binding and disease pathology .

Diagnostic and Methodological Challenges

Hb F Seattle’s interference with HbA1c assays underscores the necessity for method validation. For example:

  • HPLC : Fails to resolve Hb F Seattle, leading to underestimation of HbA1c .
  • Capillary Electrophoresis: Identifies abnormal peaks in Zone 14, aiding variant detection .
  • Alternative Methods: Immunoassays and mass spectrometry are recommended for accurate HbA1c measurement in affected individuals .
Table 2: Comparison of Detection Methods
Method Hb F Seattle Detection HbF Detection HbS Detection
HPLC Poor Yes Yes
Capillary Electrophoresis Yes (abnormal peak) Yes Yes
Immunoassay Reliable No No
DNA Sequencing Definitive Not required Definitive

Research and Clinical Implications

  • Genetic Counseling : Hb F Seattle’s benign nature in heterozygotes reduces the need for intervention but warrants awareness in populations with African ancestry .
  • Global Health : The WHO emphasizes standardized hemoglobin assessment protocols to address variants like Hb F Seattle, ensuring accurate anemia and diabetes management .

Q & A

Q. How should researchers design pilot studies to assess the functional stability of this compound under varying pH conditions?

  • Methodological Answer : Use a controlled in vitro system with purified HbF Seattle. Expose samples to pH gradients (6.0–8.0) mimicking physiological extremes. Monitor denaturation via circular dichroism (CD) spectroscopy and stability via differential scanning calorimetry (DSC). Include wild-type HbF as a control to isolate mutation-specific effects .

Q. What systematic approaches are recommended for identifying gaps in existing literature on this compound?

  • Methodological Answer : Conduct a scoping review using databases like PubMed, Web of Science, and EMBASE. Apply Boolean operators (e.g., "HbF Seattle" AND "oxygen affinity") and limit results to peer-reviewed articles. Use tools like PRISMA-ScR to map study types, methodologies, and conflicting findings. Annotate gaps using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Advanced Research Questions

Q. How can contradictory data on this compound’s oxygen-binding kinetics be resolved across studies?

  • Methodological Answer : Perform meta-analyses of published kinetic parameters (e.g., P50 values) using random-effects models to account for inter-study variability. Replicate key experiments under standardized conditions (e.g., 37°C, 2,3-DPG concentrations). Validate assays via inter-laboratory comparisons and report detailed methodology (e.g., buffer composition, equipment calibration) to isolate technical discrepancies .

Q. What advanced techniques optimize the detection of this compound in heterogeneous blood samples with co-existing hemoglobin variants?

  • Methodological Answer : Combine mass spectrometry (e.g., MALDI-TOF) for precise mass profiling with targeted proteomics (e.g., MRM) to distinguish overlapping peaks. Use allele-specific PCR or CRISPR-based enrichment for low-abundance variants in genomic DNA. Cross-validate with functional assays like oxygen equilibrium curves .

Q. How can researchers integrate multi-omics data to elucidate the regulatory mechanisms of this compound expression in adult erythropoiesis?

  • Methodological Answer : Apply single-cell RNA-seq to progenitor cells from individuals with HbF Seattle persistence. Correlate γ-globin expression with epigenetic markers (e.g., ATAC-seq for chromatin accessibility) and transcription factor binding (ChIP-seq for BCL11A/LRF). Validate findings via CRISPR interference (CRISPRi) in erythroid cell lines .

Methodological and Analytical Frameworks

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound’s suppression of sickling in sickle cell disease models?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to quantify HbF Seattle’s efficacy. Apply mixed-effects models for longitudinal in vivo data (e.g., transgenic mice). Include covariates like HbF percentage and cell density. Validate assumptions via residual plots and sensitivity analyses .

Q. How should longitudinal studies be structured to evaluate the clinical relevance of this compound in delaying β-thalassemia complications?

  • Methodological Answer : Design a prospective cohort study with matched controls (HbF Seattle carriers vs. non-carriers). Primary endpoints: transfusion frequency, iron overload (MRI T2*), and survival. Use Cox proportional hazards models for time-to-event analysis. Adjust for confounders (e.g., hydroxyurea use) via propensity score matching .

Funding and Collaboration Strategies

Q. What funding mechanisms support mechanistic studies of rare hemoglobin variants like this compound?

  • Methodological Answer : Target NIH R01 grants (e.g., NHLBI for hematology) or collaborative R21s for pilot data. Leverage rare disease consortia (e.g., RDCRN) for patient recruitment. Include cost-sharing plans for advanced techniques (e.g., cryo-EM) via core facility partnerships .

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